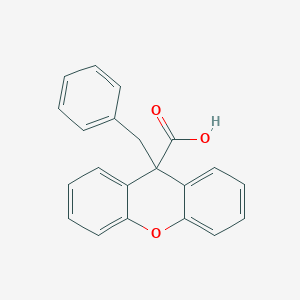
(10-Azidodecyloxy)-tert-butyldimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10-Azidodecyloxy)-tert-butyldimethylsilane is a chemical compound that features an azide group attached to a decyloxy chain, which is further bonded to a tert-butyldimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-Azidodecyloxy)-tert-butyldimethylsilane typically involves the reaction of 10-bromodecanol with sodium azide to form 10-azidodecanol. This intermediate is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
(10-Azidodecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction or the Curtius rearrangement.
Cycloaddition Reactions: The azide group can react with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Staudinger Reduction: Typically involves the use of triphenylphosphine in an inert solvent like tetrahydrofuran (THF).
Curtius Rearrangement: Often carried out with heat or in the presence of a base.
Huisgen Cycloaddition: Requires a copper(I) catalyst and can be performed in solvents like dimethyl sulfoxide (DMSO) or water.
Major Products
Staudinger Reduction: Produces primary amines.
Curtius Rearrangement: Yields isocyanates, which can further react to form ureas or carbamates.
Huisgen Cycloaddition: Forms 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
科学研究应用
(10-Azidodecyloxy)-tert-butyldimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various functionalized molecules, including triazoles and amines.
Materials Science: Employed in the preparation of polymer networks and dendrimers, which have applications in drug delivery and smart materials.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
作用机制
The mechanism of action of (10-Azidodecyloxy)-tert-butyldimethylsilane primarily involves its azide group, which can participate in cycloaddition and substitution reactions. The azide group is highly reactive and can form stable triazole rings when reacted with alkynes, a process facilitated by copper(I) catalysts. This reactivity makes it a valuable tool in click chemistry for creating stable covalent bonds between molecules .
相似化合物的比较
Similar Compounds
(10-Azidodecyloxy)-trimethylsilane: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilane.
(10-Azidodecyloxy)-triethylsilane: Features a triethylsilyl group.
(10-Azidodecyloxy)-triphenylsilane: Contains a triphenylsilyl group.
Uniqueness
(10-Azidodecyloxy)-tert-butyldimethylsilane is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired.
属性
IUPAC Name |
10-azidodecoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N3OSi/c1-16(2,3)21(4,5)20-15-13-11-9-7-6-8-10-12-14-18-19-17/h6-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBRCWTRXCAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B8124855.png)





![Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-phenyl]-methanone](/img/structure/B8124894.png)






![tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane](/img/structure/B8124951.png)
